
6-Bromo-7-fluoro-N4-methylquinoline-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-N4-methylquinoline-3,4-diamine typically involves multi-step organic synthesis. The starting materials often include quinoline derivatives, which undergo halogenation and amination reactions to introduce the bromo, fluoro, and methylamino groups . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research settings. large-scale synthesis would involve similar steps as laboratory synthesis, with additional considerations for scalability, cost-effectiveness, and safety.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-7-fluoro-N4-methylquinoline-3,4-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and fluoro) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: Such as palladium or copper catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
6-Bromo-7-fluoro-N4-methylquinoline-3,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Bromo-7-fluoro-N4-methylquinoline-3,4-diamine is not well-documented. like other quinoline derivatives, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The specific pathways involved would depend on the biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Uniqueness
6-Bromo-7-fluoro-N4-methylquinoline-3,4-diamine is unique due to its specific combination of bromo, fluoro, and methylamino groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H9BrFN3 |
|---|---|
Molekulargewicht |
270.10 g/mol |
IUPAC-Name |
6-bromo-7-fluoro-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H9BrFN3/c1-14-10-5-2-6(11)7(12)3-9(5)15-4-8(10)13/h2-4H,13H2,1H3,(H,14,15) |
InChI-Schlüssel |
HLWLTZCBIMZNQM-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=NC2=CC(=C(C=C21)Br)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



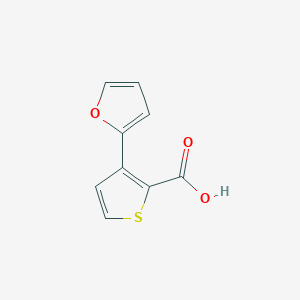
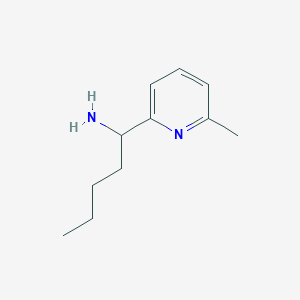

![2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13190231.png)
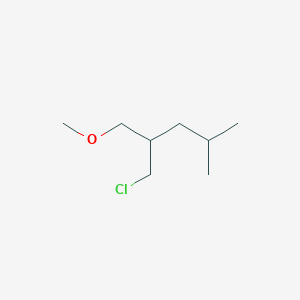
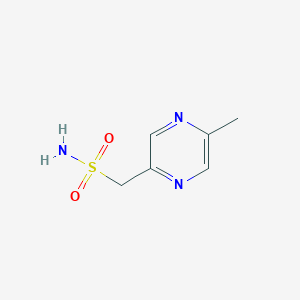

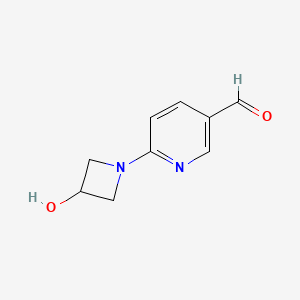


![N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13190252.png)


